molecular formula C13H22ClNO B3966667 2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one;hydrochloride

2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one;hydrochloride

Cat. No.: B3966667
M. Wt: 243.77 g/mol
InChI Key: DPXPXMDZUCISSC-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylbicyclo[331]nonan-9-one;hydrochloride is a chemical compound with the molecular formula C13H21NO It is known for its unique bicyclic structure, which includes a pyrrolidine ring fused to a bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one typically involves multicomponent reactions. One common method is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share the same bicyclic framework but differ in the functional groups attached.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents.

Uniqueness

2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one is unique due to its combination of the bicyclo[3.3.1]nonane framework and the pyrrolidine ring. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

2-pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c15-13-10-4-3-5-11(13)12(7-6-10)14-8-1-2-9-14;/h10-12H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXPXMDZUCISSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3CCCC2C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one;hydrochloride
Reactant of Route 2
2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one;hydrochloride
Reactant of Route 3
2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one;hydrochloride
Reactant of Route 5
2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one;hydrochloride
Reactant of Route 6
2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-one;hydrochloride

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